Cas no 14542-13-3 (2-Methoxythiazole)

2-Methoxythiazole is a heterocyclic organic compound characterized by a thiazole ring substituted with a methoxy group at the 2-position. This compound is notable for its role as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and flavoring agents. Its structural features contribute to reactivity in nucleophilic and electrophilic substitution reactions, making it valuable for constructing complex molecular frameworks. The methoxy group enhances solubility in organic solvents, facilitating its use in synthetic applications. 2-Methoxythiazole is also of interest in fragrance chemistry due to its aromatic properties. Careful handling is advised due to potential sensitivity to light and moisture.
2-Methoxythiazole structure
2-Methoxythiazole structure
Product Name:2-Methoxythiazole
CAS No:14542-13-3
MF:C4H5NOS
MW:115.153599500656
MDL:MFCD01631143
CID:49848
PubChem ID:575451
Update Time:2025-06-07

2-Methoxythiazole Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxythiazole
    • 2-Methoxy-1,3-thiazole
    • 2-Methoxylthiazole
    • Thiazole, 2-methoxy-
    • 2-Methoxy thiazole
    • MJJRDTKNLLMJDJ-UHFFFAOYSA-N
    • KSC174C3J
    • 2-Methoxy-1,3-thiazole #
    • Jsp006425
    • STL414555
    • BBL037422
    • TRA0090071
    • RP08233
    • M2608G1
    • AB09330
    • VT10108
    • ST2410103
    • AB0022336
    • Benzonitrile,4-[(1S)-1-hydroxyethyl]-(9CI)
    • M1753
    • DTXSID60341744
    • A808366
    • AKOS006223670
    • AS-50080
    • MFCD01631143
    • CS-W005816
    • FT-0637101
    • SCHEMBL303744
    • O10826
    • 2-Methoxy-1,3-thiazole, 97%
    • 14542-13-3
    • Q-100170
    • EN300-174552
    • DTXCID20292824
    • DB-021309
    • MDL: MFCD01631143
    • Inchi: 1S/C4H5NOS/c1-6-4-5-2-3-7-4/h2-3H,1H3
    • InChI Key: MJJRDTKNLLMJDJ-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1OC

Computed Properties

  • Exact Mass: 115.00900
  • Monoisotopic Mass: 115.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 59.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: Colorless to yellowish liquid.
  • Density: 1.20
  • Boiling Point: 150°C(lit.)
  • Flash Point: 49 ºC
  • Refractive Index: 1.5150
  • PSA: 50.36000
  • LogP: 1.15170
  • Solubility: Soluble in carbon tetrachloride

2-Methoxythiazole Security Information

  • Symbol: GHS02
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H226
  • Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P403+P235-P501
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: R10
  • Safety Instruction: 26-36/37/39
  • Packing Group:III
  • Hazard Level:3
  • HazardClass:3
  • PackingGroup:III
  • Storage Condition:Sealed in dry,Room Temperature(BD9431)
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10

2-Methoxythiazole Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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2-Methoxythiazole Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:14542-13-3)2-METHOXYTHIAZOLE
Order Number:sfd4134
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
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2-Methoxythiazole Related Literature

Additional information on 2-Methoxythiazole

Professional Introduction to 2-Methoxythiazole (CAS No. 14542-13-3)

2-Methoxythiazole, identified by the chemical compound code CAS No. 14542-13-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, characterized by a sulfur-containing five-membered ring fused with a benzene ring. The presence of a methoxy group at the 2-position introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The structural motif of 2-Methoxythiazole has been extensively explored for its potential biological activities. Thiazole derivatives are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The methoxy substitution enhances the compound's solubility and metabolic stability, which are critical factors in drug design. Recent studies have highlighted the compound's role in modulating various biological pathways, particularly in the context of enzyme inhibition and receptor binding.

In contemporary pharmaceutical research, 2-Methoxythiazole has been investigated as a key intermediate in synthesizing novel therapeutic agents. Its ability to interact with biological targets such as kinases and proteases has made it a valuable component in the development of small-molecule inhibitors. For instance, derivatives of 2-Methoxythiazole have shown promise in preclinical trials for treating chronic inflammatory diseases by selectively inhibiting specific inflammatory mediators.

The synthesis of 2-Methoxythiazole involves multi-step organic reactions, typically starting from thiazole precursors followed by methylation at the 2-position. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have improved the efficiency and yield of this process. These advancements have enabled researchers to produce high-purity 2-Methoxythiazole suitable for further derivatization and pharmacological testing.

One of the most compelling aspects of 2-Methoxythiazole is its potential in oncology research. Studies have demonstrated that certain derivatives exhibit potent antitumor activity by disrupting microtubule formation and inhibiting key signaling pathways involved in cancer cell proliferation. The methoxy group plays a crucial role in enhancing binding affinity to target proteins, thereby improving the efficacy of these therapeutic agents. Ongoing clinical trials are evaluating the safety and efficacy of 2-Methoxythiazole-based drugs in patients with advanced-stage malignancies.

Furthermore, 2-Methoxythiazole has shown promise in neuroprotective applications. Research indicates that it can modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for developing central nervous system (CNS) therapeutics. Preclinical studies have revealed its potential to reduce oxidative stress and inflammation in neuronal cells, thereby preserving synaptic function.

The chemical properties of 2-Methoxythiazole also make it a valuable tool in biochemical research. Its reactivity with various functional groups allows for the design of probes and inhibitors for studying enzyme mechanisms. For example, fluorescently labeled derivatives of 2-Methoxythiazole have been used to visualize enzyme-substrate interactions in real-time, providing insights into metabolic pathways and drug metabolism.

In conclusion, 2-Methoxythiazole (CAS No. 14542-13-3) represents a significant advancement in medicinal chemistry due to its structural versatility and biological activity. Its role as a scaffold for drug development has been underscored by recent breakthroughs in oncology and neurology research. As synthetic methodologies continue to evolve, the potential applications of 2-Methoxythiazole are expected to expand, offering new hope for innovative therapeutic solutions.

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(CAS:14542-13-3)2-METHOXYTHIAZOLE
sfd4134
Purity:99.9%
Quantity:200kg
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